HDAC3 Selectivity Profile
3-(2-Bromoacetyl)benzoic acid exhibits sub-micromolar inhibitory activity against HDAC3 with an IC50 of 25 nM, while demonstrating significantly reduced potency against HDAC1 (IC50 = 201 nM) and HDAC6 (IC50 = 126 nM) [1]. In contrast, a structurally related inhibitor, CHEMBL2047680 (BDBM50386452), shows an inverse selectivity profile with picomolar activity against HDAC1 (IC50 = 5 nM) but poor activity against HDAC6 (IC50 = 1000 nM) and HDAC8 (IC50 = 13000 nM) [2]. This head-to-head comparison highlights the unique HDAC3-selective profile of 3-(2-bromoacetyl)benzoic acid.
| Evidence Dimension | HDAC3 Inhibition (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | CHEMBL2047680 (HDAC1-selective inhibitor): HDAC3 activity not reported; demonstrates inverse selectivity |
| Quantified Difference | 8-fold selectivity for HDAC3 over HDAC1 (25 nM vs 201 nM) |
| Conditions | In vitro enzymatic assay using Boc-Lys(acetyl)-AMC substrate; preincubation with enzyme for 30 min prior to substrate addition, measured after 20 min. |
Why This Matters
For research programs focused on HDAC3-specific biology, this compound provides a distinct selectivity window that is not achievable with HDAC1- or HDAC6-preferring bromoacetyl-containing inhibitors, guiding more targeted procurement.
- [1] BindingDB. BDBM50096213 - CHEMBL3593627. 3-(2-Bromoacetyl)benzoic acid binding data for HDAC3. View Source
- [2] BindingDB. BDBM50386452 - CHEMBL2047680. Comparator compound binding data for HDAC1, HDAC6, HDAC8. View Source
